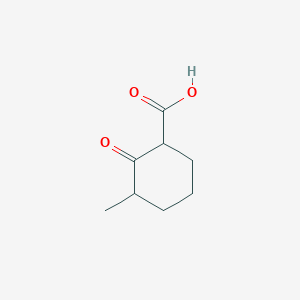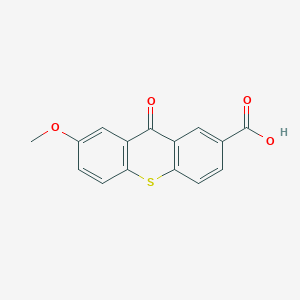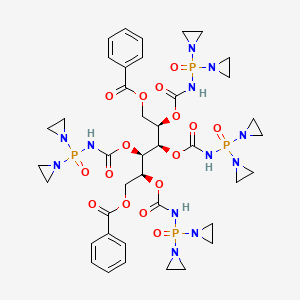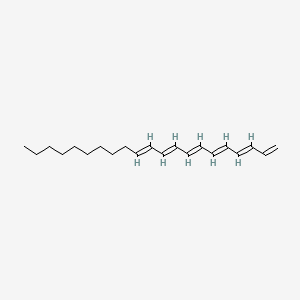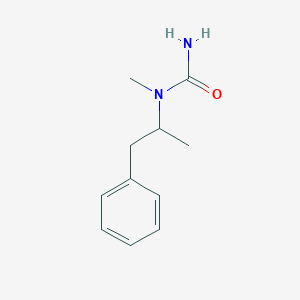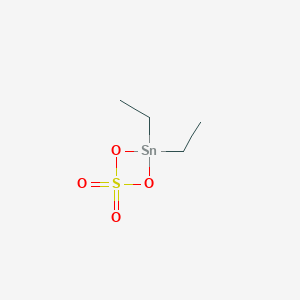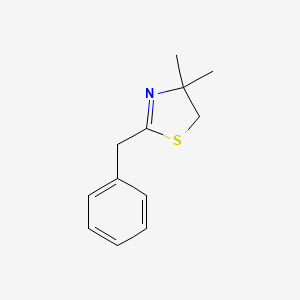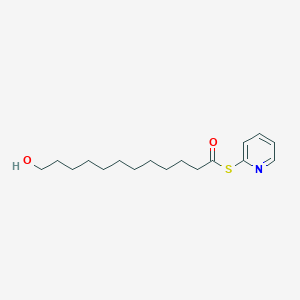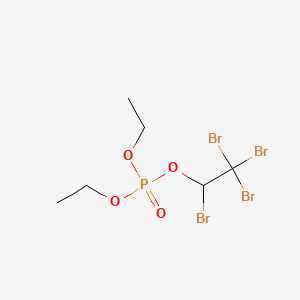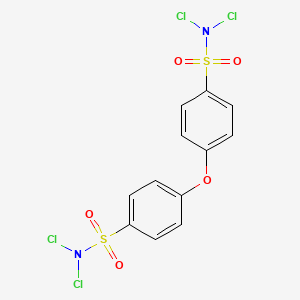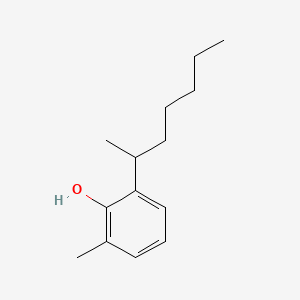
2-Methylheptyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylheptyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C₁₆H₂₂Cl₂O₃. It is a member of the family of 2,4-dichlorophenoxyacetic acid compounds and is commonly used as a broad-spectrum herbicide . This compound is known for its effectiveness in controlling broad-leaved weeds in various agricultural and non-agricultural settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methylheptanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction efficiency and yield . The final product is then purified through distillation or crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylheptyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-methylheptanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-Methylheptyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for its potential use in developing new herbicidal drugs.
Industry: Widely used in agriculture for controlling broad-leaved weeds in crops, lawns, and aquatic areas.
Mecanismo De Acción
The mechanism of action of 2-Methylheptyl (2,4-dichlorophenoxy)acetate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of susceptible plants . The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cell division and growth processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2-Ethylhexyl (2,4-dichlorophenoxy)acetate: Another ester derivative with similar herbicidal properties.
2-Methylheptyl (2,4-dichlorophenoxy)propionate: A structurally similar compound with slight variations in its chemical structure.
Uniqueness
2-Methylheptyl (2,4-dichlorophenoxy)acetate is unique due to its specific ester group, which provides distinct physicochemical properties such as solubility and volatility . These properties can influence its effectiveness and application methods in agricultural settings .
Propiedades
Número CAS |
52716-14-0 |
|---|---|
Fórmula molecular |
C16H22Cl2O3 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
2-methylheptyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H22Cl2O3/c1-3-4-5-6-12(2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3 |
Clave InChI |
WSIWNKXXOHNGRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


